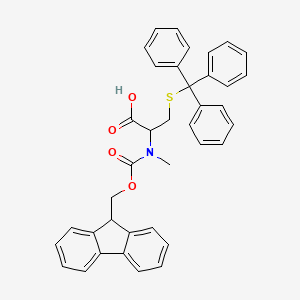

S-Trityl Fmoc-D-N-Methyl-cysteine

Description

Contextualization of N-Methylated Amino Acid Derivatives in Contemporary Peptide Science

The introduction of N-methylated amino acids into peptide sequences represents a powerful strategy for modulating their biological and pharmacological profiles. This seemingly minor modification can have profound effects on the resulting peptide's structure and function.

N-methylation, the substitution of the amide proton with a methyl group, significantly impacts a peptide's properties. This modification enhances resistance to enzymatic degradation by proteases, a major hurdle in the development of peptide-based drugs. nih.gov Furthermore, N-methylation restricts the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity for a specific biological target. researchgate.netmdpi.com This conformational constraint can also improve membrane permeability and, consequently, oral bioavailability, a highly sought-after characteristic for drug candidates. mdpi.com

The presence of an N-methyl group can disrupt the hydrogen-bonding patterns that stabilize secondary structures like α-helices and β-sheets. nih.gov This disruption can lead to the formation of unique folded structures, or foldamers, with distinct topologies. nih.gov Quantum mechanical and molecular dynamics simulations have been employed to investigate the conformational behavior of peptides containing N-methylated residues, revealing a propensity for trans amide bond geometry and the formation of helical structures even in the absence of traditional hydrogen bonds. nih.gov

Cysteine is a crucial amino acid in peptide chemistry, primarily due to the ability of its sulfhydryl side chain to form disulfide bridges, which are vital for the structural integrity and biological activity of many peptides and proteins. sigmaaldrich.com However, the high reactivity of the thiol group necessitates its protection during SPPS to prevent unwanted side reactions.

While effective, the use of Fmoc-Cys(Trt)-OH can be associated with challenges such as racemization, particularly when using certain activation methods. nih.gov This has led to the investigation of alternative protecting groups and optimized coupling conditions to minimize this side reaction. nih.gov Despite these challenges, the Trityl group remains a valuable and widely used tool in peptide synthesis due to its reliability and straightforward cleavage.

| Protecting Group | Cleavage Conditions | Key Features |

| Trityl (Trt) | Acid-labile (e.g., TFA) | Commonly used, cost-effective, removed during final cleavage. sigmaaldrich.comnih.gov |

| Acetamidomethyl (Acm) | Requires specific reagents (e.g., iodine, silver salts) | Orthogonal to Trt, allows for selective disulfide bond formation. nih.gov |

| tert-Butyl (tBu) | Stable to TFA, requires strong acid or specific reagents for removal | Provides a protected thiol group after standard cleavage. nih.gov |

| Tetrahydropyranyl (Thp) | Acid-cleavable | Can offer superior results with less racemization compared to Trt. sigmaaldrich.com |

Academic Research Landscape of S-Trityl Fmoc-D-N-Methyl-cysteine

The academic interest in this compound stems from the convergence of several key areas in peptide research: the quest for greater proteolytic stability, the desire to control peptide conformation, and the need for efficient and reliable synthetic methods.

The synthesis of N-methylated cysteine derivatives has historically been challenging. nih.gov Early methods were often plagued by low yields and the unintended removal of the sulfhydryl protecting group during the N-methylation step. nih.gov The development of more robust synthetic routes has been a significant area of research.

One notable approach involves the use of S-Trityl protected cysteine as a precursor for the synthesis of N-methylated derivatives. nih.gov Research has demonstrated that the N-methylation of Alloc-Cys(Trt)-OH and Boc-Cys(Trt)-OH can proceed in good yields, providing versatile intermediates that can be further modified. nih.gov Another strategy involves the formation of an oxazolidinone precursor. However, attempts to use Fmoc-Cys(Trt)-OH in this procedure were complicated by the lability of the Trt group under the acidic conditions required for the reaction, leading to the formation of a thiazolidine (B150603) byproduct. nih.gov This highlights the intricate chemical challenges that must be overcome when working with these multifunctional building blocks. A more successful approach using an oxazolidinone precursor was achieved with the more stable S-tert-butyl (StBu) protecting group, yielding Fmoc-MeCys(StBu)-OH in high yield. nih.gov

Current research continues to focus on refining the synthesis and application of N-methylated amino acids, including N-methyl cysteine. The goal is to develop methods that are compatible with a wide range of protecting groups and suitable for automated solid-phase synthesis. The incorporation of N-methylated amino acids, including D-isomers, is a key strategy in the design of peptide-based therapeutics with improved pharmacokinetic profiles. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO4S/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKOPMQMPUNRGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of S Trityl Fmoc D N Methyl Cysteine

Stereoselective Synthesis of D-N-Methyl-cysteine Building Blocks

The synthesis of S-Trityl Fmoc-D-N-Methyl-cysteine necessitates a multi-step approach that carefully controls the stereochemistry and installs the requisite protecting groups in an orthogonal manner.

Enantioselective Preparation of D-Cysteine Scaffolds

The synthesis begins with the procurement or preparation of the D-cysteine scaffold. While D-cysteine can be sourced commercially, enantioselective synthetic routes offer access to a wider range of derivatives. One common approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of key bond-forming reactions. For instance, asymmetric transformations of serine-derived precursors can yield the desired D-cysteine enantiomer. nih.gov Another strategy relies on the enzymatic resolution of racemic cysteine derivatives to isolate the D-isomer with high enantiopurity.

Advanced Amino Methylation Strategies for N-Methyl Moiety Introduction

The introduction of the N-methyl group onto the D-cysteine scaffold is a crucial step. While traditional methods for N-methylation exist, they can sometimes lead to side reactions or require harsh conditions. nih.govnih.gov More advanced and milder strategies are often preferred.

One effective method involves the formation of an oxazolidinone intermediate from an N-protected cysteine derivative. This is followed by reduction of the oxazolidinone to yield the N-methylated amino acid. nih.govnih.gov For example, Fmoc-Cys(StBu)-OH can be cyclized with paraformaldehyde to form the corresponding oxazolidinone, which is then reduced to generate Fmoc-MeCys(StBu)-OH in high yield. nih.gov This method is particularly advantageous as it proceeds under relatively mild conditions, minimizing the risk of racemization or side-chain deprotection. nih.govnih.gov

Another approach utilizes S-Trityl (Trt) protected cysteine as a precursor. N-methylation of Alloc-Cys(Trt)-OH or Boc-Cys(Trt)-OH has been shown to produce the corresponding N-methylated derivatives in good yields. nih.gov These can then be further derivatized to introduce the desired N-terminal protecting group.

Regioselective S-Trityl Protection

The protection of the cysteine thiol group is essential to prevent unwanted side reactions during peptide synthesis. The trityl (Trt) group is a widely used acid-labile protecting group for the thiol side chain of cysteine. thieme-connect.deresearchgate.netresearchgate.net Its bulky nature provides steric hindrance, and it can be selectively removed under acidic conditions that leave other protecting groups intact. thieme-connect.desigmaaldrich.com

The regioselective S-tritylation of D-cysteine is typically achieved by reacting the amino acid with trityl chloride in a suitable solvent. The reaction conditions can be optimized to ensure that the trityl group selectively attaches to the sulfur atom, leaving the amino and carboxyl groups available for subsequent modifications. The use of S-Trt protected cysteine as a starting material is also a common and effective strategy. nih.gov

Orthogonal Fmoc Protection of the N-alpha Amine

The final step in the synthesis of the building block is the protection of the N-alpha amine with the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is base-labile, making it orthogonal to the acid-labile S-trityl group. psu.edursc.orgnih.gov This orthogonality is crucial for solid-phase peptide synthesis, as it allows for the selective deprotection of the N-terminus for peptide chain elongation without affecting the side-chain protecting group.

The Fmoc group is typically introduced by reacting the N-methylated, S-tritylated D-cysteine with Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) or Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base. guidechem.com Careful control of the reaction conditions is necessary to ensure complete and selective N-Fmoc protection.

Optimized Protocols for the Incorporation of this compound in Solid-Phase Peptide Synthesis

The incorporation of this compound into a growing peptide chain on a solid support requires optimized coupling conditions to ensure efficient amide bond formation, especially given the steric hindrance of the N-methyl group.

Evaluation of Coupling Reagent Systems for Efficient Amide Bond Formation

Standard coupling reagents used in SPPS, such as carbodiimides (e.g., DCC, DIC) combined with an additive like HOBt, can be effective. However, for sterically hindered amino acids like N-methylated residues, more potent activating agents are often required to achieve high coupling efficiencies. nih.govnih.gov

Uronium/aminium-based reagents, such as HBTU, HATU, and HCTU, are commonly employed for coupling N-methylated amino acids. nih.govnih.gov These reagents, in the presence of a tertiary amine base like DIPEA or NMM, form highly reactive activated esters that readily react with the free amine of the growing peptide chain. nih.gov Studies have shown that HATU is a particularly effective coupling reagent for incorporating Fmoc-protected N-methyl cysteine derivatives. nih.gov For instance, the coupling of Fmoc-[MeCys(StBu)]-OH has been successfully achieved using HATU activation. nih.gov

It is important to note that the use of strong bases in conjunction with these coupling reagents can sometimes lead to racemization of the cysteine residue. nih.govnih.gov Therefore, careful optimization of the base, its concentration, and the pre-activation time is crucial to minimize this side reaction. nih.gov The choice of solvent can also influence the coupling efficiency and the extent of side reactions.

Table 1: Comparison of Coupling Reagents for N-Methylated Cysteine Derivatives

| Coupling Reagent | Additive | Base | Typical Efficiency | Key Considerations |

| DIC | HOBt | - | Moderate to Good | Can be slow for sterically hindered couplings. |

| HBTU | HOBt | DIPEA/NMM | Good to Excellent | Potential for racemization with prolonged activation. |

| HATU | - | DIPEA/NMM | Excellent | Highly efficient for hindered couplings. nih.gov |

| HCTU | - | DIPEA/NMM | Excellent | Also highly efficient, may offer advantages in certain sequences. nih.gov |

This table provides a general overview. Optimal conditions are sequence-dependent and require empirical determination.

Strategies for Minimizing Epimerization during Coupling Cycles

Epimerization, the change in configuration at a stereocenter, is a significant side reaction in peptide synthesis, particularly during the coupling of N-methylated amino acids. mdpi.comnih.gov The α-proton of an activated N-methylated amino acid is more susceptible to base-catalyzed abstraction, leading to racemization. acs.org Several strategies have been developed to mitigate this issue.

Coupling Reagents: The choice of coupling reagent is critical. While standard reagents like HBTU and TBTU are effective, they can sometimes lead to epimerization, especially in sterically hindered couplings. peptide.com Reagents such as HATU, known for its high reactivity and lower racemization potential, are often preferred for coupling N-methylated amino acids. peptide.comnih.gov The use of phosphonium-based reagents like PyAOP has also been shown to be particularly effective for coupling N-protected N-methyl amino acids. peptide.com Furthermore, the combination of TSTU with N-hydroxysuccinimide and CuCl2 has been reported to suppress racemization when coupling peptides with a C-terminal N-methyl amino acid. peptide.com

Reaction Conditions: The reaction conditions play a crucial role in preventing epimerization. The use of non-polar solvents can help to reduce the rate of epimerization. u-tokyo.ac.jp Lowering the reaction temperature can also be beneficial, as it slows down the rate of the epimerization side reaction more than the desired coupling reaction. u-tokyo.ac.jp The choice of base is also important; sterically hindered non-nucleophilic bases such as diisopropylethylamine (DIPEA) are commonly used. mdpi.com

Table 1: Coupling Reagent Performance in N-Methylated Amino Acid Coupling

| Coupling Reagent | Key Features | Reported Effectiveness in N-Methylated Coupling | Reference |

|---|---|---|---|

| HATU | Uronium-based, fast kinetics, low racemization potential. | Effective for coupling N-methylated amino acids, including Fmoc-[MeCys(StBu)]-OH. nih.gov | peptide.comnih.gov |

| PyAOP | Phosphonium-based, highly effective for sterically hindered couplings. | Particularly effective in coupling N-protected N-methyl amino acids to other N-methyl amino acids. | peptide.com |

| TSTU/CuCl2 | Uronium-based, can be used in aqueous conditions. | Reported to eliminate racemization when coupling peptides with a C-terminal N-methyl amino acid. | peptide.com |

Chemically Directed Cleavage and Deprotection Protocols for the Trityl Group

The S-trityl (Trt) group is a widely used protecting group for the thiol side chain of cysteine in Fmoc-based solid-phase peptide synthesis (SPPS). peptide.combachem.com Its removal is typically achieved under acidic conditions.

Standard Cleavage: The most common method for deprotecting the S-trityl group is treatment with a high concentration of trifluoroacetic acid (TFA), often in a cocktail with scavengers. peptide.comsigmaaldrich.com A typical cleavage cocktail consists of 95% TFA, with the remaining 5% being a mixture of water and scavengers like triisopropylsilane (B1312306) (TIS) or ethanedithiol (EDT). researchgate.netthermofisher.com The scavengers are crucial for quenching the highly reactive trityl cation that is released during cleavage, preventing side reactions such as the re-alkylation of the deprotected thiol or modification of other sensitive residues like tryptophan. sigmaaldrich.com The use of TIS is particularly effective as it irreversibly reduces the trityl cation to the inert triphenylmethane. sigmaaldrich.com

Selective Deprotection: In some synthetic strategies, it may be desirable to selectively remove the trityl group while other acid-labile protecting groups remain intact. This can be achieved by using very dilute TFA solutions (e.g., 1-2% TFA in dichloromethane). sigmaaldrich.comresearchgate.net However, the stability of the S-trityl group to such mild conditions can be sequence-dependent, and complete cleavage may not always be achieved. researchgate.net

Orthogonal Cleavage: The S-trityl group can also be removed under oxidative conditions, for instance, using iodine or thallium(III) trifluoroacetate. peptide.com This allows for the simultaneous deprotection and formation of a disulfide bond. peptide.com This approach is orthogonal to the standard acid-labile deprotection of other side-chain protecting groups.

Compatibility with Diverse Resin Linkers

The choice of resin and linker is a critical aspect of SPPS, determining the conditions required for the final cleavage of the peptide from the solid support. This compound is compatible with a variety of linkers commonly used in Fmoc chemistry.

Acid-Labile Linkers: The most common linkers for the synthesis of peptide acids are benzyl (B1604629) alcohol-type linkers, such as the Wang and HMPA linkers. sigmaaldrich.com The S-trityl group is compatible with these linkers as the final cleavage from the resin is typically performed with strong TFA, which also removes the trityl group. peptide.com Trityl-based linkers, such as 2-chlorotrityl chloride resin, are also highly compatible. sigmaaldrich.comiris-biotech.de These linkers are very acid-sensitive, allowing for cleavage under mild acidic conditions that can leave some side-chain protecting groups intact. iris-biotech.depeptide.com The steric bulk of trityl linkers can also help to suppress side reactions like diketopiperazine formation. sigmaaldrich.comnih.gov

Amide-Producing Linkers: For the synthesis of peptide amides, linkers such as the Rink Amide, PAL, or Sieber linkers are employed. merckmillipore.com The cleavage from these resins is also typically achieved with strong TFA, making them fully compatible with the use of this compound. thermofisher.com

Safety-Catch Linkers: Safety-catch linkers are stable to both the acidic and basic conditions used during SPPS. nih.gov The linker's lability is "activated" by a specific chemical transformation at the end of the synthesis. For example, a thioether linker can be oxidized to a more acid-labile sulfone. nih.gov this compound is compatible with such linkers, as the trityl group is stable to the activation and cleavage conditions, which often involve non-acidic reagents.

Table 2: Compatibility of S-Trityl Group with Common SPPS Linkers

| Linker Type | Examples | Cleavage Conditions | Compatibility with S-Trityl Group | Reference |

|---|---|---|---|---|

| Benzyl Alcohol | Wang, HMPA | Strong TFA (e.g., 95%) | Fully compatible; Trityl group is cleaved simultaneously. | peptide.comsigmaaldrich.com |

| Trityl | 2-Chlorotrityl, NovaSyn® TGT | Mild acid (e.g., 1% TFA, acetic acid) | Highly compatible; allows for release of partially protected peptides. | sigmaaldrich.comiris-biotech.de |

| Amide | Rink Amide, PAL, Sieber | Strong TFA (e.g., 95%) | Fully compatible; Trityl group is cleaved simultaneously. | thermofisher.commerckmillipore.com |

| Safety-Catch | Sulfonamide-based, Thioether-based | Activation step followed by specific cleavage conditions (e.g., base, acid) | Compatible; Trityl group is stable to many activation/cleavage protocols. | nih.gov |

Derivatization of N-Methylated Cysteine Side Chains in Peptide Synthesis

The thiol group of cysteine is a versatile functional handle that can be modified post-synthetically to introduce a wide range of functionalities or to form disulfide bridges. wikipedia.org The presence of the N-methyl group in this compound does not preclude these modifications, although the specific reaction conditions may need to be optimized.

Post-Synthetic Modifications of the Thiol Group

After the removal of the S-trityl protecting group, the free thiol of the N-methylated cysteine residue can undergo various chemical transformations.

Alkylation: The nucleophilic thiol group can be alkylated with a variety of electrophiles to introduce new functional groups. mdpi.com This can be performed either on-resin or in solution after cleavage of the peptide from the support. Common alkylating agents include iodoacetamide (B48618) and maleimides, which react specifically with the thiol group.

Disulfide Bond Formation: The thiol group can be oxidized to form a disulfide bond, either with another cysteine residue within the same peptide (intramolecular) or with another peptide molecule (intermolecular). bachem.com This is a common modification that is crucial for the structure and function of many peptides. Oxidation can be achieved using a variety of reagents, including air oxidation, iodine, or potassium ferricyanide. bachem.com

Other Modifications: The thiol group can also undergo other modifications such as S-sulfenylation, S-glutathionylation, and persulfidation, which are important post-translational modifications in biological systems. mdpi.commdpi.comnih.govnih.gov These modifications can also be mimicked in synthetic peptides to study their effects on peptide structure and function.

Orthogonal Deprotection Strategies for Multi-Cysteine Peptides

The synthesis of peptides containing multiple disulfide bonds requires a sophisticated strategy of orthogonal protecting groups for the cysteine residues. rsc.orgucl.ac.uk This allows for the selective deprotection and formation of each disulfide bond in a controlled manner.

Differential Lability of Cysteine Protecting Groups (e.g., Trityl vs. Acm, Dpm, Mmt)

The key to a successful orthogonal strategy is the use of protecting groups that can be removed under different conditions without affecting each other. rsc.org The S-trityl group is a valuable component of such strategies due to its specific lability.

Trityl (Trt): As discussed, the Trt group is highly acid-labile and is typically removed with strong TFA. peptide.com It is also sensitive to very mild acid (1-2% TFA), although this can be sequence-dependent. sigmaaldrich.comresearchgate.net

Acetamidomethyl (Acm): The Acm group is stable to the acidic conditions used to remove the Trt group. bachem.compsu.edu It is typically removed by treatment with mercury(II) acetate (B1210297) or iodine. bachem.comnih.gov This allows for the selective deprotection of Trt-protected cysteines in the presence of Acm-protected ones.

Diphenylmethyl (Dpm): The Dpm group has a lability intermediate between Trt and Acm. It is stable to the very mild acidic conditions that can remove Mmt, but is cleaved by strong TFA. sigmaaldrich.com

Monomethoxytrityl (Mmt): The Mmt group is even more acid-labile than the Trt group and can be selectively removed with very dilute acid (e.g., 1% TFA in DCM) in the presence of Trt, Dpm, and Acm. sigmaaldrich.com

By employing a combination of these protecting groups, it is possible to synthesize complex peptides with multiple, defined disulfide bridges. For instance, a peptide could be synthesized with Cys(Mmt), Cys(Trt), and Cys(Acm). The Mmt group could be removed first with dilute acid to form the first disulfide bond. Then, the Trt group could be removed with a slightly stronger acid or oxidative conditions to form the second disulfide bond. Finally, the Acm group could be removed with iodine to form the third disulfide bond.

Table 3: Lability of Common Cysteine Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality | Reference |

|---|---|---|---|---|

| Trityl | Trt | Strong TFA, mild TFA (1-2%), oxidative (I2) | Orthogonal to Acm, Fm, and others stable to acid. | peptide.compsu.edu |

| Acetamidomethyl | Acm | Hg(II) acetate, I2 | Orthogonal to acid-labile groups like Trt, Dpm, Mmt. | psu.edunih.gov |

| Diphenylmethyl | Dpm | Strong TFA | Orthogonal to Mmt. | sigmaaldrich.com |

| Monomethoxytrityl | Mmt | Very mild TFA (e.g., 1% in DCM) | Orthogonal to Trt, Dpm, Acm. | sigmaaldrich.com |

Facilitation of Challenging Peptide Synthesis

The synthesis of peptides with demanding sequences, such as those prone to aggregation or containing sterically bulky residues, often encounters significant hurdles. The introduction of N-methylated amino acids, including this compound, can be a powerful strategy to mitigate these issues.

Research into the synthesis of sterically hindered peptides has demonstrated that the incorporation of N-methylated amino acids can significantly improve the purity of the crude product. While specific studies focusing solely on this compound are limited, the principles established for other N-methylated amino acids are directly applicable. The bulky trityl protecting group on the cysteine side chain further contributes to the compound's utility by preventing undesired side reactions involving the thiol group during the demanding coupling steps required for sterically hindered residues.

| Challenge in Peptide Synthesis | Role of this compound | Research Finding Context |

| Peptide Aggregation | The N-methyl group disrupts inter-chain hydrogen bonding, preventing the formation of β-sheet structures that lead to aggregation. | N-methylation is a known strategy to improve the synthesis of difficult peptide sequences by enhancing chain solvation. |

| Steric Hindrance | The N-methyl group can alter the local conformation, potentially reducing steric clash during the coupling of bulky amino acids. | The use of N-methylated amino acids has been shown to improve crude product purities in the synthesis of sterically hindered peptides researchgate.net. |

| Side Reactions of Cysteine | The robust S-trityl protecting group effectively shields the reactive thiol functionality from participating in unwanted side reactions. | The trityl group is a standard and effective protecting group for cysteine in Fmoc-based solid-phase peptide synthesis. |

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and bioavailability. N-methylation is a cornerstone of peptidomimetic design. The introduction of an N-methyl group, as found in this compound, confers resistance to enzymatic degradation by proteases, which typically cleave the amide bonds of the peptide backbone.

Furthermore, the N-methyl group restricts the conformational flexibility of the peptide backbone, which can be advantageous in locking the molecule into a bioactive conformation. This pre-organization can lead to higher binding affinities and selectivities for biological targets. The D-configuration of the cysteine residue in this compound also contributes to its role in peptidomimetics, as the incorporation of D-amino acids is a well-established strategy to enhance proteolytic stability. The presence of the protected thiol group offers a site for further modification, such as pegylation or conjugation to other molecules, to further refine the pharmacokinetic profile of the peptidomimetic.

Advanced Strategies for Cyclic Peptide Formation

Cyclic peptides often exhibit superior therapeutic properties compared to their linear counterparts, including increased stability, receptor selectivity, and cell permeability. This compound is a valuable tool in the synthesis of these complex architectures.

Head-to-tail cyclization, where the N-terminus of a peptide is linked to its C-terminus, is a common strategy for creating cyclic peptides. The presence of an N-methylated residue can be beneficial in promoting a turn-like conformation in the linear precursor, which can facilitate the intramolecular cyclization reaction and minimize competing intermolecular oligomerization.

Side-chain to backbone cyclization offers an alternative route to constrained peptide structures. The thiol group of the D-cysteine in this compound, once deprotected, can serve as a nucleophile to react with an electrophilic group on the peptide backbone, forming a stable thioether linkage. This approach allows for the creation of unique cyclic topologies that are not accessible through traditional lactamization strategies. A notable strategy involves the use of an N-terminal cysteine to mediate backbone-side chain cyclization, highlighting the versatility of cysteine in such transformations nih.govrsc.orgsemanticscholar.org.

| Cyclization Strategy | Role of this compound | Key Considerations |

| Head-to-Tail Cyclization | The N-methyl group can induce a turn conformation, pre-organizing the linear peptide for efficient intramolecular cyclization. | The choice of coupling reagents and reaction conditions is crucial to minimize racemization and side reactions. |

| Side-Chain to Backbone Cyclization | The deprotected thiol of the D-cysteine residue can act as a nucleophile to form a thioether bridge with an electrophilic site on the peptide backbone. | Orthogonal protecting group strategies are necessary to selectively deprotect the cysteine thiol without affecting other side chains. |

For peptides containing multiple cysteine residues, the precise control of disulfide bond formation is a significant synthetic challenge. The trityl protecting group of this compound is acid-labile and can be removed under conditions that are orthogonal to many other cysteine protecting groups, such as acetamidomethyl (Acm) or tert-butyl (tBu). This orthogonality is the foundation for regioselective disulfide bond formation.

A common strategy involves the synthesis of a linear peptide with cysteines protected by different classes of protecting groups. For instance, one pair of cysteines can be protected with the trityl group, while another pair is protected with the Acm group. Selective deprotection of the trityl groups followed by oxidation will form the first disulfide bond. Subsequent removal of the Acm groups and a second oxidation step will then form the second disulfide bond at the desired positions. The incorporation of an N-methylated cysteine residue within such a sequence can influence the local conformation and potentially impact the kinetics and efficiency of disulfide bond formation. Recent advancements have highlighted methods for on-resin disulfide assembly using acid-activated N-chlorosuccinimide (NCS) with various cysteine protecting groups, including trityl nih.govacs.org.

Integration into Native Chemical Ligation (NCL) and Thioester Chemistry

Native Chemical Ligation (NCL) is a powerful technology for the synthesis of large peptides and proteins by joining two unprotected peptide fragments. The reaction typically occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. The unique properties of N-methylcysteine have been ingeniously exploited to facilitate the synthesis of peptide thioesters, which are key intermediates in NCL.

The use of an N-methylcysteine residue at the C-terminus of a peptide allows for a latent thioester functionality. Following the assembly of the peptide chain, an N→S acyl transfer can be induced, converting the amide bond preceding the N-methylcysteine into a thioester bond. This strategy is particularly valuable in Fmoc-based SPPS, where the direct synthesis of peptide thioesters can be challenging. A study on the chemical synthesis of ubiquitin thioester demonstrated the successful use of N-methylcysteine as an N→S acyl transfer device, enabling the formation of the thioester after the assembly of the ubiquitin polypeptide via NCL nih.gov. This approach highlights the potential of incorporating this compound into synthetic strategies that require the generation of a C-terminal thioester for subsequent ligation reactions. The trityl protecting group would need to be removed to allow for the N→S acyl shift to occur.

| Application | Role of this compound | Research Finding |

| Native Chemical Ligation (NCL) | The N-methylcysteine moiety can be used as a precursor to a C-terminal thioester through an N→S acyl shift, enabling the synthesis of peptide fragments for NCL. | N-methylcysteine has been successfully utilized as an N→S acyl transfer device for the chemical preparation of ubiquitin thioester nih.gov. |

| Thioester Chemistry | Provides a method for the synthesis of peptide thioesters that is compatible with Fmoc-based solid-phase peptide synthesis. | The use of N-alkylated cysteine at the C-terminus of a peptide can generate the desired peptide thioester upon treatment with a thiol nih.gov. |

Contributions to Biochemical Research Methodologies

Development of Chemical Probes for Protein and Biomolecule Studies

The incorporation of N-methylated cysteine, facilitated by the use of its S-trityl and Fmoc-protected form, allows for the creation of peptide-based probes with enhanced properties for studying proteins and other biomolecules.

The synthesis of peptides containing N-methylated cysteine is a powerful strategy for modulating their physicochemical properties to better investigate protein-protein interactions. nih.gov N-methylation of the peptide backbone can significantly increase metabolic stability and membrane permeability, characteristics that are crucial for the development of bioactive peptides. nih.gov The use of S-Trityl Fmoc-D-N-Methyl-cysteine in solid-phase peptide synthesis (SPPS) enables the precise incorporation of this modified amino acid into a peptide sequence. chemimpex.com

The trityl protecting group on the cysteine's sulfhydryl group is crucial during synthesis to prevent unwanted side reactions. researchgate.net This allows for the construction of complex peptide sequences that can mimic or disrupt protein-protein interaction interfaces. For instance, peptides designed to mimic the binding domain of a protein can be stabilized by N-methylation, leading to a longer half-life in biological systems and providing a more effective tool for studying the interaction. The D-configuration of the cysteine can also contribute to proteolytic resistance.

Research has demonstrated that S-Trityl-protected cysteine derivatives are effective precursors for synthesizing protected N-methyl-cysteine. nih.gov These can then be incorporated into peptides, such as fragments of the S-S bridged cyclic loop peptide of PCSK9, which has been shown to play a critical role in its bioactivity related to protein-protein interactions with the LDL-receptor. researchgate.net

Peptide analogues containing N-methylated cysteine are instrumental in elucidating enzyme mechanisms. The N-methylation can alter the peptide's conformation and hydrogen bonding capacity, which can in turn affect its interaction with an enzyme's active site. By comparing the activity of the native peptide with its N-methylated analogue, researchers can gain insights into the specific interactions required for catalysis.

This compound is a key building block for creating such peptide analogues. chemimpex.com For example, N-methylated cyclic peptides have been successfully developed to inhibit prokaryotic glycolytic mutases, providing a valuable tool to study their mechanism of action. nih.gov Furthermore, the synthesis of peptide fragments of enzymes like glutaredoxin and thioredoxin reductase, where a cysteine residue is replaced by N-methylcysteine, has been achieved using Fmoc-protected N-methylcysteine building blocks. nih.gov This allows for a detailed investigation of the role of specific active site residues in the catalytic process. The use of Fmoc-S-trityl-D-cysteine is also noted in the synthesis of thiol-containing peptides crucial for studying enzyme catalysis. chemimpex.com

Applications in Isotope Labeling and Spectroscopic Analysis

The ability to introduce isotopic labels into biomolecules is fundamental for many modern spectroscopic techniques. This compound and its isotopically labeled variants are valuable reagents in this context.

Biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of proteins at an atomic level. nih.gov Isotope labeling, particularly with ¹³C and ¹⁵N, is often a prerequisite for such studies. nih.gov Methyl-specific isotope labeling has become a particularly important strategy for NMR studies of large proteins, as methyl groups provide sensitive probes of protein structure and dynamics. rsc.orgsigmaaldrich.com

The synthesis of peptides with isotopically labeled N-methylated cysteine residues can be achieved using labeled precursors. For instance, a deuterated version of Fmoc-S-trityl-L-cysteine, specifically L-Cysteine-N-Fmoc, S-trityl (3,3-D₂), is commercially available and utilized in biomolecular NMR and proteomics. isotope.comeurisotop.com This allows for the introduction of a stereospecific isotopic label at the cysteine residue. While this specific product is the L-enantiomer, the synthetic principles are applicable to the D-form. The introduction of ¹³C-labeled methyl groups into cysteine side chains using reagents like methyl methanethiosulfonate (B1239399) has also been demonstrated as a promising approach for NMR studies. nih.gov

| Isotope Labeling Application | Compound/Method | Spectroscopic Technique | Research Focus |

| Protein Structure and Dynamics | L-Cysteine-N-Fmoc, S-trityl (3,3-D₂) | Biomolecular NMR | Introducing stereospecific isotopic labels |

| Large Protein Studies | Methyl-specific isotope labeling | Biomolecular NMR | Probing protein structure and dynamics |

| Accessible Cysteine Labeling | ¹³C-S-methylthiocysteine | NMR Spectroscopy | Selective methyl labeling of proteins |

Mass spectrometry (MS)-based proteomics is a cornerstone of modern biological research, enabling the large-scale identification and quantification of proteins. nih.gov this compound plays a significant role in this field by facilitating the synthesis of peptides used as standards or probes. chemimpex.comchemimpex.com The modification of cysteine residues is a common step in sample preparation for proteomic analysis to prevent unwanted disulfide bond formation. researchgate.net

The incorporation of N-methylated cysteine can be used in conjunction with techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) to improve the identification and quantification of methylated peptides. washington.edunih.gov Heavy methyl SILAC, for example, uses methionine labeled with stable isotopes to differentiate methylated peptides from their unmodified counterparts in a mass spectrometer. washington.edu Synthesized peptides containing N-methylated cysteine, prepared using building blocks like this compound, can serve as valuable standards for validating and quantifying results from such experiments. The isotopic labeling of cysteine derivatives, such as L-Cysteine-N-Fmoc, S-trityl (3,3-D₂), makes them particularly useful for quantitative proteomics. smolecule.com

| Proteomics Application | Compound/Method | Key Advantage |

| Protein Identification & Characterization | This compound | Synthesis of stable adducts for MS |

| Quantitative Proteomics | L-Cysteine-N-Fmoc, S-trityl (3,3-D₂) | Isotopic labeling for precise quantification |

| Identification of Methylated Peptides | Heavy Methyl SILAC with N-methylated peptide standards | Differentiates modified and unmodified peptides |

Advanced Bioconjugation Methodologies

Bioconjugation, the chemical linking of two biomolecules, is a vital technique for creating therapeutic agents, diagnostic tools, and research probes. Cysteine, with its nucleophilic thiol group, is a common target for site-specific bioconjugation. nih.govresearchgate.netyoutube.comyoutube.com

The use of this compound allows for the strategic placement of a reactive cysteine residue within a peptide. chemimpex.comchemimpex.com The trityl protecting group can be selectively removed to expose the thiol for conjugation with various molecules, such as fluorophores, drugs, or nanoparticles. The N-methylation of the peptide backbone can further enhance the properties of the resulting bioconjugate, for example, by increasing its stability.

Recent advancements include the development of chemoenzymatic strategies for backbone N-methylation through bioconjugation. In one such approach, a peptide of interest is linked to a methyltransferase enzyme, which then catalyzes the N-methylation of the peptide backbone. nih.gov While this method is more general, the synthesis of the initial peptide substrate can be facilitated by using protected amino acids like this compound. Furthermore, new reagents and methods are continuously being developed for the multifaceted bioconjugation of cysteine-containing peptides and proteins, expanding the toolbox for creating complex and functional biomolecules. nih.gov

Site-Specific Peptide Conjugation to Larger Biomolecular Entities

Site-specific conjugation is a critical technique for labeling proteins, antibodies, and other biomolecules to study their function, localization, and interactions. Cysteine residues are frequently used for this purpose due to the high nucleophilicity of their thiol side chain, which allows for selective chemical modification. nih.govwikipedia.org The incorporation of this compound into a peptide sequence provides a unique handle for such conjugations.

Research Findings:

The synthesis of a peptide using this compound proceeds via standard Fmoc-based SPPS. creative-peptides.com Following the assembly of the peptide chain, the N-terminal Fmoc group is removed with a mild base like piperidine (B6355638). wikipedia.org The peptide is then cleaved from the solid support, and the side-chain protecting groups are removed. The trityl group protecting the cysteine thiol is typically removed under acidic conditions, often using trifluoroacetic acid (TFA). sigmaaldrich.compeptide.com This process exposes a free thiol group from the N-methyl-D-cysteine residue.

This newly exposed thiol is then available for site-specific conjugation to a larger biomolecule. The N-methylation of the peptide backbone at this position can influence the local conformation and potentially the reactivity of the thiol group, offering a different chemical environment compared to a standard cysteine residue. Furthermore, the D-amino acid configuration makes the resulting peptide resistant to degradation by proteases, which is a significant advantage when the conjugate is intended for use in biological systems. researchgate.net

The conjugation itself can be achieved through various chemical reactions, such as Michael addition with maleimides or thiol-yne coupling, to attach probes like fluorescent dyes, biotin, or even larger entities like nanoparticles. wikipedia.orgkit.edu This enables researchers to create precisely labeled biomolecular constructs for a wide array of applications, from cellular imaging to interaction studies.

Table 1: Properties of Protecting Groups in this compound

| Protecting Group | Protected Functional Group | Cleavage Condition | Key Advantages |

|---|---|---|---|

| Fmoc (9-fluorenylmethyloxycarbonyl) | α-Amino | Base-labile (e.g., 20% piperidine in DMF) wikipedia.org | Orthogonal to acid-labile side-chain protecting groups; UV-active byproduct allows for reaction monitoring. wikipedia.orgyoutube.com |

| Trt (Trityl) | Thiol (Sulfhydryl) | Acid-labile (e.g., TFA) sigmaaldrich.com | Provides steric bulk and hydrophobicity; stable during Fmoc deprotection cycles. researchgate.net |

Design of Targeted Delivery Constructs for Research Tools

The development of targeted delivery systems is a major focus in medicinal chemistry and chemical biology, aiming to deliver therapeutic agents or research tools specifically to target cells or tissues. researchgate.neteurekaselect.com Peptides are excellent candidates for this purpose due to their ability to be designed for high-affinity binding to specific cellular receptors. The inclusion of this compound in such peptides enhances their potential as delivery vehicles.

Research Findings:

Peptides designed for targeted delivery must exhibit high stability in biological fluids to ensure they reach their target intact. The N-methylation and D-configuration of the cysteine residue in peptides synthesized with this compound significantly increase their resistance to enzymatic cleavage by peptidases and proteases. researchgate.netresearchgate.net This enhanced stability translates to a longer half-life in vivo, increasing the probability of the construct reaching its intended target.

Furthermore, the cysteine thiol group serves as a versatile attachment point for various payloads. After peptide synthesis and deprotection, a research tool—such as a fluorescent probe for imaging, a cytotoxic agent for cell-specific killing, or a small molecule inhibitor—can be conjugated to the thiol group. chemimpex.comchemimpex.com This creates a bifunctional molecule where the peptide portion acts as the targeting moiety and the attached molecule is the functional payload.

For instance, a peptide containing N-methyl-D-cysteine could be designed to bind to a receptor overexpressed on cancer cells. A potent cytotoxic drug could then be conjugated to the cysteine thiol. This targeted construct would, in theory, selectively deliver the drug to cancer cells, minimizing off-target effects and improving the therapeutic index. The use of cysteine-based linkers is a well-established strategy in the development of antibody-drug conjugates and can be applied to peptide-drug conjugates as well. nih.gov The unique properties imparted by the N-methyl-D-cysteine residue make it a superior building block for creating robust and effective targeted delivery systems for research purposes. nih.govnih.gov

Table 2: Comparison of Cysteine Derivatives in Peptide Synthesis

| Cysteine Derivative | Key Structural Feature | Impact on Peptide Properties | Primary Application Benefit |

|---|---|---|---|

| Fmoc-Cys(Trt)-OH | Standard L-Cysteine | Standard peptide structure. | Routine incorporation of cysteine for disulfide bond formation or conjugation. peptide.com |

| Fmoc-D-Cys(Trt)-OH | D-enantiomer | Increased resistance to proteolysis. | Enhanced peptide stability in biological systems. chemimpex.com |

| Fmoc-N-Me-Cys(Trt)-OH | N-methylation | Alters backbone conformation, increases solubility, and provides proteolytic stability. researchgate.netpeptide.com | Creation of peptidomimetics with improved pharmacological properties. chemimpex.com |

| This compound | D-enantiomer and N-methylation | Maximizes proteolytic resistance and introduces significant conformational constraints. | Design of highly stable and specific peptides for advanced research applications like targeted delivery. chemimpex.comnih.gov |

Emerging Research Directions and Methodological Innovations

Novel Protecting Group Systems for N-Methyl-D-Cysteine

The synthesis of N-methyl-cysteine derivatives presents a significant challenge due to the presence of the nucleophilic thiol group on the side chain, which can lead to undesirable side reactions. nih.gov While S-Trityl is a standard and effective acid-labile protecting group, research has focused on optimizing its use and exploring alternative strategies to improve yields and purity. nih.govnih.gov

A key difficulty arises when attempting direct N-methylation on an Fmoc-Cys(Trt)-OH precursor under certain acidic conditions, which can result in the formation of a stable thiazolidine (B150603) byproduct, halting the desired reaction pathway. nih.gov To circumvent this, one of the most viable strategies involves using S-Trt cysteine as a key precursor where the Nα-amino group is protected by a group other than Fmoc, such as Alloc (allyloxycarbonyl) or Boc (tert-butyloxycarbonyl). nih.gov These derivatives can be N-methylated in good yields, and the Nα-protecting group can then be swapped for Fmoc, making it compatible with standard solid-phase peptide synthesis (SPPS). nih.gov

The development of "safety-catch" protecting groups like Msbh (4,4'-dimethyldithio-benzhydryl) also represents a significant innovation. iris-biotech.de These groups are stable under typical Fmoc deprotection conditions but can be cleaved selectively under specific activation conditions, offering an additional layer of orthogonality crucial for the synthesis of complex peptides with multiple disulfide bonds. iris-biotech.de

Chemoenzymatic and Ligase-Mediated Approaches for N-Methylated Peptide Synthesis

Chemoenzymatic peptide synthesis (CEPS) is emerging as a powerful and environmentally friendly alternative to purely chemical methods, which often require harsh conditions and complex protection-deprotection steps. nih.gov This approach leverages the high selectivity of enzymes to form peptide bonds under mild conditions. nih.govnih.gov

Enzyme-mediated ligation strategies are particularly promising. These can be broadly categorized into thermodynamically controlled (reverse proteolysis) and kinetically controlled (aminolysis of an ester) processes. rhhz.net While the former often requires high enzyme concentrations, the kinetically controlled approach is generally faster and more efficient. rhhz.net The development of engineered ligases has revolutionized the field. For instance, Peptiligase, a stable and calcium-independent variant of subtilisin, shows considerable ligase activity and has been refined for enhanced specificity. nih.gov

Another significant breakthrough is the discovery of naturally occurring peptide ligases like butelase 1. rhhz.net Isolated from a tropical plant, butelase 1 is exceptionally efficient, with a catalytic rate (kcat) orders of magnitude higher than previous ligases. rhhz.net It recognizes a specific Asx-His-Val motif, cleaves the peptide bond, and ligates it to an N-terminal residue, making it a powerful tool for traceless peptide cyclization and modification. rhhz.net

Furthermore, thioesterase (TE) domains from nonribosomal peptide synthetase (NRPS) machinery are being harnessed for the chemoenzymatic synthesis of macrocyclic peptides. nih.gov These enzymes catalyze head-to-tail macrocyclization, a common feature in bioactive natural products. The synthetic strategy often involves preparing a linear peptide-thioester mimic, such as a peptide-SNAC (N-acetylcysteamine), which the TE domain can recognize and cyclize. nih.gov

Computational Design and Predictive Modeling for N-Methylated Cysteine-Containing Peptides

Computational methods are becoming indispensable for understanding and predicting the behavior of modified peptides. byu.edu N-methylation significantly alters the peptide backbone's conformational properties, making computational modeling crucial for rational design. rsc.org

Molecular dynamics (MD) simulations, coupled with enhanced sampling techniques, are being employed to explore the conformational landscapes of N-methylated cyclic peptides. rsc.org These studies help evaluate the performance of different simulation force fields. For example, the RSFF2 force field has shown promise in accurately reproducing the experimental structures of N-methylated peptides, although its predictive power is currently highest when the correct cis/trans amide bond configuration is known beforehand. rsc.org Continued optimization of these force fields is expected to enable de novo structure prediction in the near future. rsc.org

In parallel, computational tools are being developed to predict post-translational modifications, which can be adapted for peptide design. oup.comoup.com Programs like GPS-MSP, originally designed to predict lysine (B10760008) and arginine methylation sites in proteins, demonstrate the feasibility of using sequence information to forecast modification sites. oup.comoup.com While focused on other residues, the underlying principle of identifying sequence preferences can be applied to designing novel peptides where N-methylated cysteine is strategically placed. oup.com The integration of computational predictions with experimental data, such as NOE restraints from NMR, provides a powerful protocol for reliably determining the solution-phase structures of complex peptides. byu.edu

Potential for S-Trityl Fmoc-D-N-Methyl-cysteine in Advanced Chemical Biology Tools

The unique properties of this compound make it a valuable building block for creating sophisticated chemical biology tools designed to probe and manipulate biological systems. Its D-configuration confers resistance to degradation by proteases, a highly desirable trait for in vivo applications.

This compound is instrumental in the synthesis of peptidomimetics and conformationally constrained cyclic peptides. chemimpex.com Such molecules are excellent tools for targeting challenging protein-protein interactions, which are often implicated in disease but are difficult to inhibit with traditional small molecules. The N-methylation and D-configuration enhance both stability and receptor-binding affinity. springernature.comchemimpex.com

Furthermore, this building block enables the creation of modified peptide fragments of natural proteins. For example, researchers have successfully replaced a standard cysteine with N-methyl-cysteine in active site fragments of enzymes like glutaredoxin and thioredoxin reductase. nih.gov These modified fragments serve as powerful probes to study the role of specific residues and backbone conformations in enzyme function and redox regulation.

The potential also exists for developing isotopically labeled versions of this compound. Analogous to other labeled amino acids, these would be invaluable for quantitative proteomics and mass spectrometry-based studies, allowing for precise tracking and quantification of peptide probes within complex biological mixtures. smolecule.com By combining the stability of the D-amino acid, the conformational constraints of N-methylation, and the utility of the cysteine side chain for bioconjugation or disulfide bonding, this compound provides a versatile platform for developing the next generation of chemical biology probes and peptide-based therapeutics. chemimpex.com

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing S-Trityl Fmoc-D-N-Methyl-cysteine with high enantiomeric purity?

- Methodology : Use Fmoc-based solid-phase peptide synthesis (SPPS) with orthogonal protection strategies. The trityl (Trt) group on the cysteine thiol is stable under basic Fmoc deprotection conditions (e.g., 20% piperidine) but cleaved selectively with trifluoroacetic acid (TFA). Ensure rigorous HPLC monitoring (≥98.5% purity) and chiral column analysis to confirm enantiomeric excess (<0.2% D-enantiomer contamination) .

- Key Data :

| Parameter | Specification | Source |

|---|---|---|

| Purity (HPLC) | ≥98.5% | |

| Enantiomeric purity | <0.2% D-form | |

| Deprotection reagent | 95% TFA with scavengers |

Q. How does the S-trityl group influence peptide stability during SPPS?

- The trityl group provides steric protection against thiol oxidation and disulfide scrambling. It is compatible with Fmoc chemistry but requires acidic cleavage (e.g., TFA), avoiding thiol-reactive reagents like iodine or oxidizing agents during synthesis .

Q. What analytical techniques validate the structural integrity of this compound?

- 1H/13C NMR : Confirm methyl and trityl proton environments (e.g., δ 1.87 ppm for CH3 in N-acetyl derivatives) .

- Mass Spectrometry : Verify molecular weight (585.71 g/mol for Trt-protected form) .

- HPLC : Assess purity and enantiomeric ratios using C18 or chiral columns .

Advanced Research Questions

Q. How can researchers resolve contradictions in deprotection efficiency of S-trityl under varying TFA conditions?

- Issue : Prolonged TFA exposure may lead to partial trityl migration or thiol oxidation.

- Solution : Optimize TFA concentration (95% with 2.5% H2O/2.5% triisopropylsilane) and limit cleavage time to 1–2 hours. Monitor by LC-MS for by-products like trityl carbocations (detected at 330–350 nm) .

Q. What strategies mitigate stereochemical inversion in D-N-methyl-cysteine derivatives during coupling?

- Use low-temperature (0–4°C) coupling with activating agents (e.g., HATU/DIPEA) to minimize racemization. Validate stereochemistry via circular dichroism (CD) or Marfey’s reagent post-synthesis .

Q. How does S-trityl protection impact folding in disulfide-rich peptides (e.g., conotoxins)?

- Case Study : In α-conotoxin synthesis, orthogonal protection (S-trityl for Cys2/Cys8 and S-acetamidomethyl for Cys3/Cys16) enables sequential disulfide bond formation. Trt groups are removed first with TFA, allowing regioselective oxidation .

- Data :

| Protection Scheme | Deprotection Reagent | Oxidation Yield |

|---|---|---|

| Trt/Acm | TFA → I2/MeOH | 85–92% |

| Acm/Trt | I2/MeOH → TFA | 70–78% |

Q. What are the limitations of S-trityl in glycopeptide synthesis?

- The trityl group’s hydrophobicity can reduce solubility in polar solvents (e.g., DMF), complicating glycosylation reactions. Alternatives like S-acetamidomethyl (Acm) improve solubility but require harsher deprotection (Hg²⁺/Ag⁺) .

Methodological Recommendations

- Storage : Store at 0–6°C under inert gas to prevent thiol oxidation. Lyophilized forms retain stability for >12 months .

- Contradiction Analysis : If unexpected by-products arise (e.g., trityl adducts), use tandem MS/MS fragmentation to identify modifications and adjust scavenger ratios in TFA cocktails .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.